Enhanced Lipophilicity vs. Des-Methyl Analog
N-Methylation of the urea terminus in the target compound significantly increases experimental lipophilicity compared to the unsubstituted analog 1-(4-anilinophenyl)urea. Data from Chem960 reports an experimental LogP of 3.72 for the target compound . The des-methyl analog (CAS 29329-61-1, C13H13N3O, MW 227.26) is reported with a lower XLogP3 of 2.4 [1], representing a quantified LogP difference of +1.3 (Class-level inference: experimental vs. computed LogP from different sources; direct experimental LogP for the comparator is unavailable in peer-reviewed literature). This enhanced lipophilicity is projected to translate into improved passive membrane permeability, a critical parameter for intracellular target engagement, making the methylated scaffold a superior starting point for cell-based assay development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72 (experimental) |
| Comparator Or Baseline | 1-(4-anilinophenyl)urea, XLogP3 = 2.4 (computed, PubChem) [1] |
| Quantified Difference | ΔLogP ≈ +1.3 (target more lipophilic) |
| Conditions | Experimental LogP (chem960 database) vs. computed XLogP3 (PubChem); not a direct head-to-head measurement under identical conditions. |
Why This Matters
For procurement of a chemical probe or lead scaffold, a LogP > 3 indicates a greater likelihood of passive cell permeability, a key differentiator for cell-based screening applications where the des-methyl analog may underperform.
- [1] PubChem Compound Summary for CID 3016664, 1-(4-anilinophenyl)urea (29329-61-1). Computed XLogP3: 2.4. View Source
